3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one
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Overview
Description
3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one is a complex organic compound that belongs to the class of purine derivatives. It is characterized by its unique structure, which includes a purine ring fused with an imidazole ring and a sugar moiety. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Imidazole Ring: The imidazole ring is introduced via cyclization reactions, often using reagents such as phosphorus oxychloride.
Attachment of the Sugar Moiety: The sugar moiety, specifically the oxolan ring, is attached through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Final Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride is often employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like copper or palladium.
Major Products
Scientific Research Applications
3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.
Medicine: It shows promise as a therapeutic agent due to its potential antiviral and anticancer activities.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in cellular processes. The pathways involved include the inhibition of DNA and RNA synthesis, which can result in antiviral and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine structure.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the ring.
Inosine: A nucleoside that is structurally similar but lacks the methyl group present in the target compound.
Uniqueness
3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one is unique due to its specific combination of functional groups and its fused imidazole-purine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-6-3-17-12(21)10-11(16-13(17)15-6)18(5-14-10)9-2-7(20)8(4-19)22-9/h3,5,7-9,19-20H,2,4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJVINWRMITKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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